molecular formula C14H31NO B14402530 3-[Decyl(methyl)amino]propan-1-OL CAS No. 88090-23-7

3-[Decyl(methyl)amino]propan-1-OL

Cat. No.: B14402530
CAS No.: 88090-23-7
M. Wt: 229.40 g/mol
InChI Key: PTTJDNJJVLKGNB-UHFFFAOYSA-N
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Description

3-[Decyl(methyl)amino]propan-1-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a decyl group, a methyl group, and an amino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Decyl(methyl)amino]propan-1-OL can be achieved through several methods. One common approach involves the reaction of decylamine with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the reductive amination of 3-oxopropan-1-ol with decylamine in the presence of a reducing agent such as sodium borohydride. This method provides a straightforward route to the target compound with high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[Decyl(methyl)amino]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is a primary amine.

    Substitution: The major products are halogenated derivatives or alkylated compounds.

Scientific Research Applications

3-[Decyl(methyl)amino]propan-1-OL has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[Decyl(methyl)amino]propan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the decyl group enhances its hydrophobic interactions, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino-1-propanol: This compound has a similar structure but lacks the decyl group, resulting in different physical and chemical properties.

    3-Aminopropan-1-ol: This compound has an amino group instead of a decyl(methyl)amino group, leading to different reactivity and applications.

Uniqueness

3-[Decyl(methyl)amino]propan-1-OL is unique due to the presence of the decyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and emulsifiers. Additionally, the combination of the amino and hydroxyl groups provides versatility in chemical reactions and potential biological activity.

Properties

CAS No.

88090-23-7

Molecular Formula

C14H31NO

Molecular Weight

229.40 g/mol

IUPAC Name

3-[decyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C14H31NO/c1-3-4-5-6-7-8-9-10-12-15(2)13-11-14-16/h16H,3-14H2,1-2H3

InChI Key

PTTJDNJJVLKGNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C)CCCO

Origin of Product

United States

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